molecular formula C21H21F3N2O3 B3000782 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide CAS No. 921562-22-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide

Cat. No. B3000782
CAS RN: 921562-22-3
M. Wt: 406.405
InChI Key: XQJMBTGXZDPGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting from basic building blocks like o-phenylenediamine, which is then transformed through processes such as N-alkylation, cyclization, and condensation with various acid chlorides . For example, the synthesis of benzimidazole-tethered oxazepine hybrids is achieved in good yields from an N-alkylated benzimidazole 2-carboxaldehyde . Similarly, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazole derivatives involves reacting a propanenitrile precursor with sodium azide and ammonium chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole-tethered oxazepine hybrids has been confirmed through spectroscopic methods and X-ray diffraction, and further analyzed using Density Functional Theory (DFT) . The charge distributions and regions of electrophilic and nucleophilic reactivity can be mapped using techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps . These techniques could be applied to the compound of interest to understand its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with biological systems. For instance, some benzotriazole derivatives exhibit antibacterial and antifungal activities, as well as anticonvulsant effects in mice . The presence of specific functional groups, such as the trifluoromethyl group, can significantly influence the biological activity of these molecules . The compound , with its benzamide and oxazepine components, may also participate in various biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of a trifluoromethyl group can affect the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties . The stereochemistry of the compound, such as atropisomerism, can also play a crucial role in its biological activity, as seen in the case of tachykinin NK1-receptor antagonists . These properties would need to be characterized for the compound to predict its behavior in biological systems.

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-4-26-16-10-9-15(11-17(16)29-12-20(2,3)19(26)28)25-18(27)13-5-7-14(8-6-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJMBTGXZDPGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.